2-Methyl-6-(trifluoromethyl)aniline
Overview
Description
2-Methyl-6-(trifluoromethyl)aniline is a chemical compound with the molecular formula C8H8F3N . It is a reactant in the synthesis of methylguanidine derivatives, which are prospective PET radioligands for the open channel of the NMDA receptor . This receptor is linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .
Synthesis Analysis
The synthesis of 2-Methyl-6-(trifluoromethyl)aniline involves several steps . The process starts with tetrahydrofuran (THF) and the synthetic chloro-5-trifluoromethyl of the 2-isobutyramide. Under nitrogen protection, n-Butyl Lithium/hexane solution is slowly dripped in. After a period of insulation reaction, sulfuric acid two potassium esters are added, followed by water. The mixture is then warmed up to 50 °C for stratification .Molecular Structure Analysis
The molecular weight of 2-Methyl-6-(trifluoromethyl)aniline is 175.15 . The linear formula of this compound is FC6H3(CF3)NH2 .Chemical Reactions Analysis
2-Methyl-6-(trifluoromethyl)aniline is involved in various chemical reactions. For instance, it is used in the preparation of bis[4-amino-3-fluoro-5-(trifluoromethyl)phenyl]methane . It also undergoes chemical degradation, which promotes dealkylation of the amino group, reduction from the nitro to the amino group, partial oxidation from the trifluoromethyl to the carboxyl group, and subsequently, degradation into smaller fragments .Physical And Chemical Properties Analysis
2-Methyl-6-(trifluoromethyl)aniline has a boiling point of 155 °C and a density of 1.388 g/mL at 25 °C . Its refractive index is 1.462 .Scientific Research Applications
Trifluoromethylarylation of Alkenes
- Scientific Field: Organic Chemistry
- Summary of Application: This process involves the trifluoromethylarylation of alkenes using anilines . It’s a method that allows the trifluoromethylarylation of alkenes using anilines, for the first time, with no need for additives, transition metals, photocatalysts or an excess of reagents .
- Methods of Application: An in-depth mechanistic study reveals the key role of hexafluoroisopropanol (HFIP) as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent, that is responsible for the altered reactivity and exquisite selectivity .
- Results or Outcomes: This work uncovers a new mode of reactivity that involves the use of abundant anilines as a non-prefunctionalized aromatic source and the simultaneous activation of trifluoromethyl hypervalent iodine reagent .
Synthesis of 2-Methyl-3-Trifluoromethylaniline
- Scientific Field: Organic Synthesis
- Summary of Application: The synthesis of 2-Methyl-3-Trifluoromethylaniline is an important process in the field of compound synthesis . This compound is an important intermediate of medicine and pesticide .
- Methods of Application: The synthesis process takes 2-chloro-3-trifluoromethyl aniline as a raw material, introduces methylthio on the 2-chloro-3-trifluoromethyl aniline, reacts with sulfonyl chloride to convert the methylthio into chloromethyl, and then neutralizes and hydrogenates to obtain pure 2-methyl-3-trifluoromethyl aniline .
- Results or Outcomes: The synthetic route is efficient and suitable for mass industrial production .
Synthesis of Methylguanidine Derivatives
- Scientific Field: Medicinal Chemistry
- Summary of Application: 2-Methyl-3-trifluoromethylaniline is used as a reactant in the synthesis of methylguanidine derivatives . These derivatives are prospective PET radioligands for the open channel of the NMDA receptor, linked to Alzheimer’s, epilepsy and other neurodegenerative disorders .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The outcomes of this application are also not provided in the source .
Synthesis of Flunixin
- Scientific Field: Pharmaceutical Chemistry
- Summary of Application: 2-Methyl-3-(trifluoromethyl)aniline is used in the synthesis of an analgesic compound, flunixin .
- Methods of Application: The compound is synthesized via reaction with 2-chloronicotinate in ethylene glycol .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Safety And Hazards
Future Directions
2-Methyl-6-(trifluoromethyl)aniline is a reactant in the synthesis of methylguanidine derivatives, which are prospective PET radioligands for the open channel of the NMDA receptor . This suggests potential applications in the treatment of neurodegenerative disorders such as Alzheimer’s and epilepsy .
properties
IUPAC Name |
2-methyl-6-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-5-3-2-4-6(7(5)12)8(9,10)11/h2-4H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPCTHRQJVSSIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50536642 | |
Record name | 2-Methyl-6-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50536642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(trifluoromethyl)aniline | |
CAS RN |
88301-98-8 | |
Record name | 2-Methyl-6-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50536642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-methylbenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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